molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No. B1313223
M. Wt: 174.16 g/mol
InChI Key: WCBILQWUWLALFZ-UHFFFAOYSA-N
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Description

“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .


Synthesis Analysis

The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .


Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.

Scientific Research Applications

Innovative Synthesis Methods

3,4-Dihydro-2H-benzo[1,4]oxazines have been studied for their applications in biology and medication. A novel synthesis method using 2-aminophenol as the starting material to produce various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, including 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile, has been developed. This represents a new pathway for synthesizing these compounds, highlighting their potential in scientific research (詹淑婷, 2012).

Antimicrobial Activity

Novel compounds bearing the benzo[b][1,4]oxazin-3(4H)-yl structure have been synthesized and evaluated for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant antimicrobial properties against various strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (N. Desai et al., 2017).

Herbicidal Activity

The herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, has been identified as inhibition of protoporphyrinogen oxidase. These compounds demonstrate high efficacy, broad-spectrum activity, and safety to crops, indicating the potential of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in agricultural applications (Mingzhi Huang et al., 2005).

Pharmacological Applications

3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been investigated as 5-HT6 receptor antagonists. Many of these compounds display subnanomolar affinities for the 5-HT6 receptor, indicating their potential use in treating neurological disorders. The relationship between structure, lipophilicity, and hERG inhibition in these compounds offers insights into the design of new pharmacological agents (S. Zhao et al., 2007).

Chemical Library Development

The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, including novel benzo[1,4]oxazin-3-one-based tricycles, from 1,5-difluoro-2,4-dinitrobenzene showcases the potential of these structures in creating a chemical library for various research applications. This library could be useful in parallel solution-phase reactions, further expanding the utility of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in scientific research (Yunyun Yuan et al., 2007).

Future Directions

Future research on this compound could involve further optimization and mechanism studies . Given its use as an intermediate in the synthesis of biologically active compounds, it could also be explored for potential applications in the development of new drugs and pesticides .

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBILQWUWLALFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443001
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

CAS RN

134997-74-3
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared similarly to literature procedure (Caliendo, G; et. al.; Bioorg. Med Chem. Lett., 2002, 10, 2663), but in one step. Commercially available 3-amino-4-hydroxybenzonitrile (2.5 g, 18.6 mmol) was dissolved in chloroform (300 mL) and saturated sodium bicarbonate (90 mL). The biphasic reaction mixture was cooled to 0° C. and bromoacetyl bromide (2.4 mL, 28 mmol) was added dropwise. The reaction was stirred overnight at room temperature. The layers were separated and the aqueous layer was filtered to yield the desired product as a tan solid, 2.3 g (69%).
Quantity
2.5 g
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reactant
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300 mL
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solvent
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90 mL
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reactant
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2.4 mL
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reactant
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Synthesis routes and methods II

Procedure details

3-amino-4-hydroxybenzonitrile (g, 10 mmol was dissolved in acetone (20 mL) and water (20 mL) containing sodium bicarbonate (4 g). 2-chloroacetyl chloride was added slowly and the mixture heated to reflux for 4 h and then allowed to stir overnight at 25 ° C. The layers were separated, and the water layer was extracted with ethyl acetate. The organic layers were combined and evaporated to give 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carbonitrile as an oil (1.3 g): 1H NMR (400 M ; DMSO-D6): 7.4 (d, 1H); 7.2 (s, 1H); 7.1 (d, 1H).
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0 (± 1) mol
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reactant
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20 mL
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20 mL
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4 g
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Synthesis routes and methods III

Procedure details

Chloroacetyl chloride (3.12 ml, 38 mmol) was added dropwise to a solution of 2-amino-4-cyanophenol (4.96 g, 37 mmol), triethylamine (10.98 ml, 78 mmol) and 4-(dimethylamino)pyridine (0.09 g, 0.74 mmol) in dry dichloromethane (40 ml) maintained at 0° C. The solution refluxed for 24 h. The reaction mixture was cooled, and the organic layer was washed with phosphoric acid (0.5 M), saturated sodium bicarbonate, water and brine, then dried with anhydrous magnesium sulfate. The organic layer was filtered, then evaporated to dryness. The residue was recrystalized from ethanol to afford 3.9 g (60%) of the titled compound. (mp 243–245° C.).
Quantity
3.12 mL
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reactant
Reaction Step One
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4.96 g
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reactant
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10.98 mL
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reactant
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0.09 g
Type
catalyst
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Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods IV

Procedure details

24 mmol of 4-Hydroxy-3-nitrobenzonitrile were dissolved in DMF. 1.1 eq of Cs2CO3 were added and the reaction stirred at rt for 15 min. 1.5 eq of ethylbromo acetate were added and the reaction mixture heated to 50° C. for 2 h. The intermediate was isolated via extraction from ethylacetate/water. The organic layer was separated and dried over Na2SO4. After evaporation the resulting solid was redissolved in MeOH and sat. NH4Cl (1:1). 8 g of Zn powder were added and the suspension stirred at rt for 2 h. The solid was filtered off and the organic layer evaporated. Ethylacetate was added and the organic layer washed with sat. NaHCO3. The organic layer was separated again, dried over Na2SO4 and reduced resulting in a light brown solid. MS(ISO): 175.2 (MH+)
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24 mmol
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[Compound]
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ethylbromo acetate
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0 (± 1) mol
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reactant
Reaction Step Three
Name
ethylacetate water
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0 (± 1) mol
Type
reactant
Reaction Step Four

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